4-[(1R,2R)-2-(5-Bromothiophen-3-yl)cyclopropyl]-1,3-thiazol-2-amine
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Overview
Description
4-[(1R,2R)-2-(5-Bromothiophen-3-yl)cyclopropyl]-1,3-thiazol-2-amine is a complex organic compound that features a unique combination of a bromothiophene ring, a cyclopropyl group, and a thiazole ring
Preparation Methods
The synthesis of 4-[(1R,2R)-2-(5-Bromothiophen-3-yl)cyclopropyl]-1,3-thiazol-2-amine typically involves multiple steps, starting with the preparation of the bromothiophene derivative. The cyclopropyl group is introduced through a cyclopropanation reaction, and the thiazole ring is formed via a cyclization reaction. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The bromothiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or alkyl groups, through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(1R,2R)-2-(5-Bromothiophen-3-yl)cyclopropyl]-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.
Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-[(1R,2R)-2-(5-Bromothiophen-3-yl)cyclopropyl]-1,3-thiazol-2-amine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives and bromothiophene derivatives. What sets 4-[(1R,2R)-2-(5-Bromothiophen-3-yl)cyclopropyl]-1,3-thiazol-2-amine apart is the presence of the cyclopropyl group, which can impart unique chemical and biological properties. Other similar compounds might include:
- 4-(4-Bromophenyl)-thiazol-2-amine
- 5-Bromo-2-thiophenecarboxaldehyde
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to differences in their reactivity and applications.
Properties
IUPAC Name |
4-[(1R,2R)-2-(5-bromothiophen-3-yl)cyclopropyl]-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2S2/c11-9-1-5(3-14-9)6-2-7(6)8-4-15-10(12)13-8/h1,3-4,6-7H,2H2,(H2,12,13)/t6-,7+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPHRMXSQNCIGIU-NKWVEPMBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C2=CSC(=N2)N)C3=CSC(=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C2=CSC(=N2)N)C3=CSC(=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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